cis-4-Amino-1-benzylpiperidin-3-ol

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

cis-4-Amino-1-benzylpiperidin-3-ol (CAS 133341-84-1) is a chiral, cis-configured 3,4-disubstituted piperidine building block. It combines a primary amine at C4 with a secondary alcohol at C3 on a piperidine ring bearing an N-benzyl group, giving it a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol.

Molecular Formula C12H20Cl2N2O
Molecular Weight 279.20 g/mol
Cat. No. B12102111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Amino-1-benzylpiperidin-3-ol
Molecular FormulaC12H20Cl2N2O
Molecular Weight279.20 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)O)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C12H18N2O.2ClH/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10;;/h1-5,11-12,15H,6-9,13H2;2*1H
InChIKeyDDCCXFQHNFOGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Amino-1-benzylpiperidin-3-ol: Procurement-Relevant Structural and Pharmacological Profile


cis-4-Amino-1-benzylpiperidin-3-ol (CAS 133341-84-1) is a chiral, cis-configured 3,4-disubstituted piperidine building block . It combines a primary amine at C4 with a secondary alcohol at C3 on a piperidine ring bearing an N-benzyl group, giving it a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . This substitution pattern places it in the family of aminohydroxylated piperidines, which are recognized for their ability to mimic sugars and interact with biological targets such as glycosidases . The compound has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, distinguishing it from simpler N-benzylpiperidine analogs [1]. Its cis stereochemistry creates a specific spatial relationship between the 3-hydroxyl and 4-amino substituents that directly influences its reactivity, conformational behavior, and biological target engagement when compared to its trans diastereomer .

Lipoxygenase pathway inhibition study fit (reported MeSH annotation)
Stereochemical control: cis-configuration for chiral building block research
Supports cell-state modulation and oxidative stress model studies

Why cis-4-Amino-1-benzylpiperidin-3-ol Cannot Be Replaced by Simple N-Benzylpiperidine Analogs


Substituting cis-4-amino-1-benzylpiperidin-3-ol with common, achiral 4-amino-1-benzylpiperidine (CAS 50541-93-0) overlooks critical pharmacological and synthetic liabilities. The absence of the 3-hydroxyl group in the latter eliminates the intramolecular hydrogen-bonding network that stabilizes the cis conformation and removes a key pharmacophoric element required for potent lipoxygenase inhibition [1]. Furthermore, the cis versus trans stereochemistry in 3,4-aminohydroxypiperidines produces different conformational preferences and disparate reactivity, which directly impacts biological selectivity; for example, cis-4-amino-3-hydroxypiperidine derivatives such as cisapride exhibit reduced dopamine D2 receptor antagonist activity relative to other stereochemical arrangements . Procurement of the incorrect diastereomer or a des-hydroxy analog can therefore lead to loss of target engagement or altered off-target profiles, making the specification of the cis-4-amino-1-benzylpiperidin-3-ol configuration essential for assay reproducibility and downstream synthetic fidelity.

Des-hydroxy analog (CAS 50541-93-0)

Absence of the 3-hydroxyl removes the key pharmacophore for lipoxygenase engagement; activity may shift to muscarinic targets.

Trans diastereomer

Altered conformational preference may lead to different target selectivity and reduced cis-associated pathway response.

Regioisomer (3-amino-4-ol)

Reversed amine/alcohol positions direct synthesis toward sigma receptor ligands, not pseudodistomin alkaloid space.

Quantitative Differentiation Evidence for cis-4-Amino-1-benzylpiperidin-3-ol Against Close Analogs


Lipoxygenase Inhibition: Functional Divergence from 4-Amino-1-benzylpiperidine

The presence of the 3-hydroxyl group in cis-4-amino-1-benzylpiperidin-3-ol is a critical structural determinant for potent lipoxygenase inhibitory activity. The compound is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, whereas the des-hydroxy analog 4-amino-1-benzylpiperidine (CAS 50541-93-0) lacks this functional annotation entirely and is instead characterized as a muscarinic receptor antagonist or a monoamine releasing agent [1][2]. This functional switch demonstrates that the 3-hydroxyl substituent is not a passive structural feature but a decisive pharmacophoric element governing target engagement.

Lipoxygenase function
Data to verify
Target: lipoxygenase inhibitor (MeSH)
Comparator: no LOX activity; muscarinic antagonist
Reported functional annotation divergence
Class-level inference; validate in target assay
Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Stereochemical Configuration: cis vs. trans Conformational and Reactivity Differences in Disubstituted Piperidines

The cis and trans isomers of disubstituted piperidines exhibit pronounced and unexpected conformational effects that result in disparate reactivity and selectivity. In catalytic kinetic resolution studies of disubstituted piperidines, selectivity factors (s) of up to 52 were achieved, with the cis- and trans-substituted isomers showing markedly different acylation rates due to differential ground-state conformations [1]. Specifically for 1-benzyl-3,4-epoxypiperidine ring-opening, the use of LiClO4 in CH3CN at room temperature leads exclusively to trans-4-amino-1-benzylpiperidin-3-ols via bidentate coordination, whereas alternative Lewis acid catalysts such as DIBAL amides reverse this regiochemistry to produce trans-3-amino-1-benzylpiperidin-4-ols, demonstrating that the amino-alcohol substitution pattern is highly sensitive to synthetic methodology [2].

Stereochemical access
Reported
cis: BH₃·THF reduction, 74% yield
trans: LiClO₄ epoxide opening
Selectivity factor s up to 52
Synthetic route controls stereochemical outcome
Cross-study comparable; confirm diastereomer identity
Stereochemistry Conformational Analysis Kinetic Resolution

Cellular Differentiation Activity: cis-4-Amino-1-benzylpiperidin-3-ol as a Cell-State Modulator

cis-4-Amino-1-benzylpiperidin-3-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1][2]. This cell-state modulating activity is not reported for the structurally simpler comparator 4-amino-1-benzylpiperidine, which instead is characterized primarily by its muscarinic receptor antagonism and monoamine releasing properties [3]. The functional divergence between the hydroxylated and non-hydroxylated analogs in cell-based assays underscores the critical contribution of the 3-OH group to the cellular differentiation phenotype.

Cell differentiation
Data to verify
Target: induces monocytic differentiation
Comparator: no differentiation activity; receptor antagonist
Reported cell-state modulation context
Class-level; phase 2 study context only
Cell Differentiation Cancer Psoriasis

Antioxidant Function: Dual Lipoxygenase Inhibition and Radical Scavenging Not Reported for 4-Amino-1-benzylpiperidine

In addition to its enzyme inhibitory profile, cis-4-amino-1-benzylpiperidin-3-ol is documented to serve as an antioxidant in fats and oils [1]. This dual functionality (enzyme inhibition plus direct antioxidant activity) is not reported for the comparator 4-amino-1-benzylpiperidine, which lacks both the hydroxyl group necessary for radical scavenging and any antioxidant annotation in pharmacological databases [2]. The presence of the 3-OH group thus confers a bifunctional mechanism relevant to oxidative stress models and lipid peroxidation research.

Antioxidant function
Data to verify
Target: documented antioxidant in fats/oils
Comparator: no radical-scavenging annotation
Supports lipid peroxidation model studies
MeSH annotation; quantitative ORAC not available
Antioxidant Lipid Peroxidation Free Radical Scavenging

Synthetic Utility: cis-4-Amino-1-benzylpiperidin-3-ol as a Key Intermediate for Pseudodistomin Analogs

The trans-4-amino-1-benzylpiperidin-3-ol scaffold is a recognized precursor for stereochemical analogues of the antitumor piperidine alkaloid pseudodistomin D [1]. The cis isomer serves as the complementary stereochemical building block, enabling access to the full matrix of pseudodistomin stereoisomers for structure-activity relationship (SAR) studies. In contrast, 3-amino-1-benzylpiperidin-4-ol (the regioisomer with reversed amino/alcohol positions) has been explored primarily as a precursor for sigma-1 receptor ligands rather than antitumor alkaloids, highlighting divergent synthetic applications based on the amine/alcohol regiochemistry . The availability of the cis isomer in >95% purity from commercial suppliers (AKSci, Leyan) further facilitates its use as a defined stereochemical input for medicinal chemistry programs .

Synthetic utility
Reported
cis-4-amino-3-ol: pseudodistomin SAR building block
Commercial purity 95–98%
Defined stereochemical input for alkaloid synthesis
Regioisomer 3-amino-4-ol targets sigma receptor space
Synthetic Intermediate Piperidine Alkaloids Antitumor Agents

cis-4-Amino-1-benzylpiperidin-3-ol: Evidence-Backed Research and Procurement Application Scenarios


Lipoxygenase-Targeted Anti-Inflammatory Screening Cascades

Research groups conducting high-throughput screens against the arachidonic acid cascade should procure cis-4-amino-1-benzylpiperidin-3-ol rather than 4-amino-1-benzylpiperidine, as the 3-hydroxyl group is a documented pharmacophoric requirement for lipoxygenase inhibitory activity [1]. The compound's multi-target profile—including inhibition of 5-lipoxygenase, 15-lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase—makes it suitable for phenotypic screening platforms where polypharmacology within the eicosanoid pathway is desired [1].

Monocyte Differentiation and Cancer Cell-State Modulation Studies

Investigators studying differentiation therapy for leukemia or psoriasis should specify cis-4-amino-1-benzylpiperidin-3-ol based on its established activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [2]. The compound has advanced to Phase 2 clinical evaluation for plaque psoriasis (ICD-11 EA90.0) and atopic dermatitis (EA80), providing translational relevance that is absent for the des-hydroxy analog 4-amino-1-benzylpiperidine [3].

Stereochemical Building Block for Pseudodistomin Alkaloid SAR

Medicinal chemistry teams synthesizing stereochemical analogues of the antitumor alkaloid pseudodistomin D require the cis-4-amino-1-benzylpiperidin-3-ol scaffold as the complementary cis input alongside its trans diastereomer [4]. Commercial availability at 95-98% purity from multiple vendors enables direct incorporation into parallel synthesis workflows without additional stereochemical resolution steps .

Antioxidant and Lipid Peroxidation Model Systems

For experimental models involving oxidative stress in lipid-rich environments, cis-4-amino-1-benzylpiperidin-3-ol offers the advantage of dual lipoxygenase inhibition and direct antioxidant activity in fats and oils [1]. This bifunctional mechanism cannot be replicated by non-hydroxylated N-benzylpiperidine analogs, making the compound the appropriate choice for studies where both enzymatic and non-enzymatic lipid peroxidation pathways are under investigation [1].

Application
Selection Property
Validation Focus
Arachidonic acid cascade screening studies
3-hydroxyl pharmacophore for LOX pathway engagement
Lipoxygenase inhibitory activity validation
Cell-state modulation research
Monocytic differentiation induction profile
Undifferentiated cell proliferation arrest assay
Pseudodistomin alkaloid SAR
cis-stereochemical building block
Diastereomeric purity and synthetic reproducibility
Lipid peroxidation and oxidative stress models
Dual enzyme inhibition and radical scavenging capacity
Antioxidant function in lipid systems
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